molecular formula C13H19BN2O3 B14854522 6-(Methylcarbamoyl)pyridin-2-ylboronic acid pinacol ester

6-(Methylcarbamoyl)pyridin-2-ylboronic acid pinacol ester

Cat. No.: B14854522
M. Wt: 262.11 g/mol
InChI Key: HDORIGBWPTUDJP-UHFFFAOYSA-N
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Description

6-(Methylcarbamoyl)pyridin-2-ylboronic acid pinacol ester is an organoboron compound that plays a significant role in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds, making the compound valuable in the synthesis of various pharmaceuticals, agrochemicals, and organic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylcarbamoyl)pyridin-2-ylboronic acid pinacol ester typically involves the reaction of 6-(Methylcarbamoyl)pyridine with a boronic acid derivative in the presence of a catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran. The mixture is heated to facilitate the formation of the boronic ester .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common, enhancing the efficiency and scalability of the synthesis .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound is prone to nucleophilic substitution reactions, where nucleophiles replace the boronic ester group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

6-(Methylcarbamoyl)pyridin-2-ylboronic acid pinacol ester is extensively used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 6-(Methylcarbamoyl)pyridin-2-ylboronic acid pinacol ester in the Suzuki–Miyaura coupling reaction involves several key steps:

Comparison with Similar Compounds

  • Phenylboronic acid pinacol ester
  • 4-Methylphenylboronic acid pinacol ester
  • 2-Thienylboronic acid pinacol ester

Comparison: 6-(Methylcarbamoyl)pyridin-2-ylboronic acid pinacol ester is unique due to its pyridine ring and methylcarbamoyl group, which confer distinct reactivity and selectivity in chemical reactions. Compared to phenylboronic acid pinacol ester, it offers enhanced stability and functional group tolerance, making it more suitable for specific synthetic applications .

Properties

Molecular Formula

C13H19BN2O3

Molecular Weight

262.11 g/mol

IUPAC Name

N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide

InChI

InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)10-8-6-7-9(16-10)11(17)15-5/h6-8H,1-5H3,(H,15,17)

InChI Key

HDORIGBWPTUDJP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C(=O)NC

Origin of Product

United States

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